molecular formula C10H5BrF3NO B3013967 5-Bromo-8-(trifluoromethyl)quinolin-4-ol CAS No. 1065092-40-1

5-Bromo-8-(trifluoromethyl)quinolin-4-ol

Cat. No. B3013967
CAS RN: 1065092-40-1
M. Wt: 292.055
InChI Key: MKWBEOIDVMSFKR-UHFFFAOYSA-N
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Description

The compound 5-Bromo-8-(trifluoromethyl)quinolin-4-ol is a multifunctional molecule that is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a quinolin-4-ol core. This structure suggests potential reactivity typical of halogenated heterocycles, which can be leveraged in various chemical transformations and applications.

Synthesis Analysis

The synthesis of related quinoline derivatives has been explored in several studies. For instance, a protocol for photoinduced radical carbocyclization reactions of 1,7-enynes with bromofluoroacetate has been described, leading to the formation of fused monofluorinated cyclopenta[c]quinolin-4-one derivatives . Although this does not directly describe the synthesis of 5-Bromo-8-(trifluoromethyl)quinolin-4-ol, it provides insight into the types of reactions that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of quinoline derivatives has been extensively studied. For example, a study on the synthesis of a triazoloquinazolinone compound involved a five-step reaction and subsequent crystallographic analysis, which revealed insights into the molecular structure through density functional theory (DFT) calculations and X-ray diffraction . This type of analysis is crucial for understanding the conformation and electronic properties of the molecule, which are important for predicting reactivity and interactions with other molecules.

Chemical Reactions Analysis

Quinoline derivatives are known to participate in various chemical reactions. The presence of a bromine atom in the 5-Bromo-8-(trifluoromethyl)quinolin-4-ol suggests potential for nucleophilic substitution reactions, as well as participation in cross-coupling reactions. The trifluoromethyl group can also influence the electronic properties of the molecule, potentially leading to unique reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be inferred from related compounds. For instance, the synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines provides a range of derivatives with different substituents, which can affect properties such as solubility, melting point, and reactivity . Additionally, the fluorescent properties of a diazoamino quinoline derivative have been studied, indicating the potential for 5-Bromo-8-(trifluoromethyl)quinolin-4-ol to exhibit interesting optical properties under certain conditions .

Scientific Research Applications

Quantum Chemistry Studies

  • Quantum Chemistry of Halogen-benzylidene-quinolin-8-ol Aluminum Complexes : Research by Chen Zhao (2007) investigated the geometric configurations and electronic spectra of complexes involving quinolin-8-ol derivatives. This study is significant for understanding the electronic properties of these complexes, which may have implications in materials science and molecular engineering.

Antimicrobial Investigations

  • Antimicrobial Activity of Metal Complexes : A study by Sahoo Jyotirmaya et al. (2017) synthesized novel metal complexes from quinolin-8-ol derivatives and evaluated their antimicrobial activity. This research contributes to the field of medicinal chemistry, especially in the search for new antimicrobial agents.

Corrosion Inhibition

  • Corrosion Inhibition in Metals : Research conducted by M. Rbaa et al. (2020) explored the use of quinolin-8-ol derivatives as corrosion inhibitors for metals. This has practical implications in industrial applications, particularly in protecting metal surfaces from corrosive environments.

Photoluminescence and Metal Complex Synthesis

  • Synthesis and Characterization of Fluorophenyl Substituted Tris(8-hydroxyquinoline)aluminum(III) Complexes : The study by F. Suliman et al. (2014) synthesized new derivatives and studied their fluorescence emission. This research is important in the field of photophysics and could have applications in developing new luminescent materials.

Future Directions

The future directions for research on 5-Bromo-8-(trifluoromethyl)quinolin-4-ol and other quinoline derivatives are likely to involve further exploration of their biological activity and potential applications in medicinal chemistry . This could include the development of new drugs based on the quinoline scaffold .

properties

IUPAC Name

5-bromo-8-(trifluoromethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-6-2-1-5(10(12,13)14)9-8(6)7(16)3-4-15-9/h1-4H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWBEOIDVMSFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=O)C=CNC2=C1C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-8-(trifluoromethyl)quinolin-4-ol

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